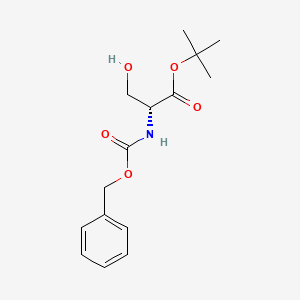
PD-1/PD-L1-IN-29 intermediate-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PD-1/PD-L1-IN-29 intermediate-1 is an intermediate compound used in the synthesis of PD-1/PD-L1 inhibitors. These inhibitors are crucial in the development of antibody-drug conjugates, which are used in cancer immunotherapy . The compound is known for its role in blocking the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), thereby enhancing the immune response against tumors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-29 intermediate-1 involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic routes and reaction conditions are proprietary and detailed information is often not disclosed in public literature . general methods involve the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters. The production process is designed to be scalable and cost-effective, ensuring a consistent supply of the compound for research and pharmaceutical applications .
化学反応の分析
Types of Reactions
PD-1/PD-L1-IN-29 intermediate-1 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .
科学的研究の応用
PD-1/PD-L1-IN-29 intermediate-1 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the synthesis of PD-1/PD-L1 inhibitors, which are used in cancer immunotherapy to enhance the immune response against tumors . Additionally, the compound is used in the development of antibody-drug conjugates, which are targeted therapies that deliver cytotoxic agents directly to cancer cells . Research also explores its potential in treating autoimmune diseases and chronic infections by modulating the immune response .
作用機序
The mechanism of action of PD-1/PD-L1-IN-29 intermediate-1 involves blocking the interaction between PD-1 and PD-L1. PD-1 is an immune checkpoint receptor expressed on T cells, and its interaction with PD-L1, which is expressed on tumor cells, leads to the inhibition of T cell activity. By blocking this interaction, this compound enhances T cell activation and promotes an immune response against tumors . The compound targets the PD-1/PD-L1 pathway, which is crucial for immune regulation and tumor immune evasion .
類似化合物との比較
PD-1/PD-L1-IN-29 intermediate-1 is unique in its specific structure and function as an intermediate in the synthesis of PD-1/PD-L1 inhibitors. Similar compounds include other intermediates and small-molecule inhibitors targeting the PD-1/PD-L1 pathway, such as BMS-1001, Incyte-001, and Incyte-011 . These compounds vary in their binding affinities, pharmacokinetic properties, and therapeutic potentials. This compound stands out due to its specific role in the synthesis of antibody-drug conjugates and its potential for high efficacy in cancer immunotherapy .
特性
分子式 |
C15H21NO5 |
|---|---|
分子量 |
295.33 g/mol |
IUPAC名 |
tert-butyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-13(18)12(9-17)16-14(19)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19)/t12-/m1/s1 |
InChIキー |
KEGGPKIRWQIHQT-GFCCVEGCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C)(C)OC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxypropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12376178.png)


![N-[4-[(7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]butyl]-3-methylbutanamide](/img/structure/B12376189.png)


![3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide](/img/structure/B12376207.png)
![(2S)-2-[[(1S)-5-[[4-[2-[[(2S)-1-[[(2S)-1-[[(1R)-2-[2-[[[(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoyl]amino]carbamoyloxy]ethyldisulfanyl]-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12376209.png)
![4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile](/img/structure/B12376218.png)
![6-[6-(2-hexyldecoxycarbonyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecyl carbonate](/img/structure/B12376225.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376231.png)

![1-[(E)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)thiourea](/img/structure/B12376245.png)
![2-methyl-3-[(1R)-1-[[4-methyl-7-[4-(piperidine-4-carbonyl)piperazin-1-yl]pyrido[3,4-d]pyridazin-1-yl]amino]ethyl]benzonitrile](/img/structure/B12376246.png)
